4-Bromophenylacetonitrile
Overview
Description
4-Bromophenylacetonitrile is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. It is characterized by the presence of a bromine atom attached to a benzene ring, which is further linked to an acetonitrile group. This structure is a key building block in the development of pharmaceuticals and other organic compounds.
Synthesis Analysis
The synthesis of compounds related to 4-Bromophenylacetonitrile often involves multi-step reactions that include bromination, oxyalkylation, and thioamidation processes. For instance, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a compound structurally related to 4-Bromophenylacetonitrile, was achieved through a three-step process starting from 4-hydroxybenzonitrile with a total yield of 49.2% . Similarly, the synthesis of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was performed using a one-pot multicomponent reaction, yielding 86% of the desired product .
Molecular Structure Analysis
The molecular structure of compounds containing the 4-bromophenyl moiety has been elucidated using various analytical techniques. For example, the structure of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was confirmed by single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group and the presence of intermolecular hydrogen interactions within the unit cell .
Chemical Reactions Analysis
Chemical reactions involving 4-bromophenyl derivatives can be complex and diverse. The electrochemical oxidation of 4-bromoaniline, a related compound, in acetonitrile solution follows the Bacon–Adams mechanism, leading to the formation of brominated anilines and oxidized forms of brominated 4-amino-diphenylamines . Additionally, the reaction between tris(4-bromophenyl)ammoniumyl and the acetate anion in acetonitrile was shown to involve direct electron transfer, which contrasts with previous suggestions of acylation being the dominant pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromophenylacetonitrile derivatives are influenced by the presence of the bromine atom and the acetonitrile group. These properties are critical in determining the reactivity and potential applications of the compound in various chemical reactions. The electrochemical studies provide insights into the oxidation mechanisms and the stability of the bromine-containing compounds in solution .
Scientific Research Applications
Chemical Synthesis and Reactions
4-Bromophenylacetonitrile serves as an intermediate in the synthesis of various biologically active compounds. Its role in the generation of aryl enol radical cations under specific conditions has been studied. These cations show moderate acidity and react with nucleophiles like chloride, leading to potential applications in organic synthesis and pharmaceuticals (Schepp, 2004). Furthermore, 4-Bromophenylacetonitrile is utilized in the synthesis of certain carbothioamide derivatives, acting as a crucial intermediate. These derivatives hold significance due to their biological properties, hinting at potential applications in drug development and other fields (Wang et al., 2016).
Analytical Chemistry
In the realm of analytical chemistry, 4-Bromophenylacetonitrile plays a role in the quantitative analysis of pharmaceutical ingredients. A study developed an HPLC method to quantitatively determine an impurity, (4-Bromophenyl) {Pyridine-2-yl} Acetonitrile, in Brompheniramine Maleate, showcasing its importance in ensuring pharmaceutical purity and safety (Wagh et al., 2017).
Material Science
The compound also finds applications in material science. A study focused on synthesizing a derivative, 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (ABDC), from 4-Bromophenylacetonitrile. This derivative exhibits solvatochromic properties and has potential as a probe in different micelles, indicating applications in material science, specifically in developing fluorescent materials and sensors (Khan, 2017).
Safety And Hazards
4-Bromophenylacetonitrile is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 3, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 .
properties
IUPAC Name |
2-(4-bromophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHFWRBXPQDZSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051774 | |
Record name | 4-Bromophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophenylacetonitrile | |
CAS RN |
16532-79-9 | |
Record name | (4-Bromophenyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16532-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetonitrile, 4-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016532799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromophenylacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetonitrile, 4-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Bromophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromophenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.